molecular formula C22H19N3O4 B7693919 3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine

3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine

Cat. No.: B7693919
M. Wt: 389.4 g/mol
InChI Key: GHXVDHXSDWRGPM-UHFFFAOYSA-N
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Description

3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with the pyridine ring: The oxadiazole intermediate is then coupled with a substituted pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: The compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of stress response pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxyphenylboronic Acid: Another compound with similar structural features but different functional groups.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with similar aromatic substitution patterns.

    3-(2,5-Dimethoxyphenyl)propionic Acid: A compound with similar methoxy substitution but different core structure.

Uniqueness

3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine is unique due to its combination of an oxadiazole ring with a pyridine moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse activities.

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-26-16-11-15(12-17(13-16)27-2)21-24-20(25-29-21)18-9-10-19(23-22(18)28-3)14-7-5-4-6-8-14/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXVDHXSDWRGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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